molecular formula C16H17N5O2 B2965736 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide CAS No. 899737-79-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide

Cat. No.: B2965736
CAS No.: 899737-79-2
M. Wt: 311.345
InChI Key: CRXFEOPROGTKJL-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Scientific Research Applications

Adenosine Receptor Affinity and Antagonist Activity Pyrazolo[3,4-d]pyrimidines, a class of compounds to which N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide belongs, exhibit significant adenosine receptor affinity. A study by Quinn, Scammells, and Tucker (1991) highlighted that certain analogues in this class demonstrate antagonist activity significantly greater than theophylline at the A1 adenosine receptor, underscoring their potential in exploring adenosine receptor-mediated physiological processes and therapeutic applications (Quinn, Scammells, & Tucker, 1991).

Anticancer and Anti-Inflammatory Agents Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a series of these derivatives and assessed their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammatory processes. Their findings suggest the promise of these compounds in cancer and inflammation therapy (Rahmouni et al., 2016).

Antimicrobial Activity Compounds within the pyrazolo[3,4-d]pyrimidine family have shown potential as antimicrobial agents. Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their antimicrobial potential against selected microorganisms, suggesting a valuable avenue for developing new antimicrobial drugs (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-4-14(22)19-20-9-17-15-13(16(20)23)8-18-21(15)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFEOPROGTKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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